Alprostadil alfadex

Übersicht

Beschreibung

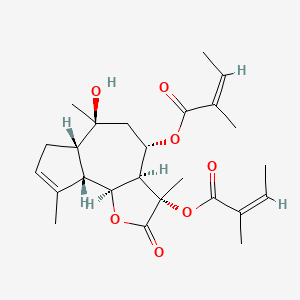

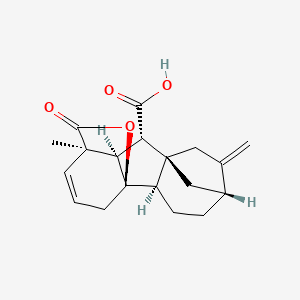

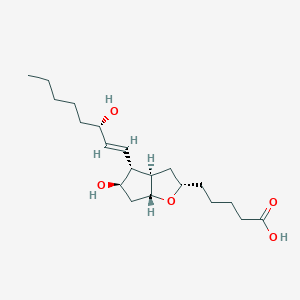

Alprostadil alfadex is a pharmaceutical compound that combines alprostadil, a synthetic form of prostaglandin E1, with alfadex, an alpha-cyclodextrin. This combination enhances the solubility and stability of alprostadil, making it more effective for medical applications. Alprostadil is known for its vasodilatory properties, which make it useful in treating conditions such as erectile dysfunction and certain types of vascular diseases .

Wirkmechanismus

Target of Action

Alprostadil Alfadex, a synthetic form of prostaglandin E1 (PGE1), primarily targets the Prostaglandin E1 receptor (PTGER1) . PTGER1 is a potent vasodilator produced endogenously .

Mode of Action

This compound acts as an agonist to the PTGER1 receptor . It promotes vasodilation and platelet aggregation inhibition . In neonatal patients with ductus arteriosus patency, this compound relaxes the ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth .

Biochemical Pathways

The activation of PTGER1 by this compound leads to the relaxation of smooth muscle in the corpus cavernosal and vascular and ductus arteriosus (DA) smooth muscle . This results in increased pulmonary or systemic blood flow in infants .

Pharmacokinetics

The pharmacokinetics of this compound involves rapid metabolism. Approximately 70% to 80% of the drug is oxidized during a single pass through the lungs . The metabolite (13,14 dihydro-PGE 1) is active and has been identified in neonates . The drug is primarily excreted in urine (90% as metabolites) within 24 hours .

Result of Action

The primary result of this compound’s action is the promotion of vasodilation. This leads to increased blood flow in various parts of the body, including the penis and heart. It is used for the treatment of erectile dysfunction and as an adjunct for its diagnosis . It is also used in neonatal patients with congenital heart defects that depend on a patent ductus for survival until corrective or palliative surgery can be performed .

Biochemische Analyse

Biochemical Properties

Alprostadil alfadex plays a crucial role in various biochemical reactions due to its vasodilatory effects. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme adenylate cyclase, which is activated upon binding of this compound to its receptor. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn causes smooth muscle relaxation . Additionally, this compound inhibits platelet aggregation by interacting with platelet receptors and reducing intracellular calcium levels .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In smooth muscle cells, it promotes relaxation by increasing cAMP levels, which leads to a decrease in intracellular calcium concentration . This compound also influences cell signaling pathways, particularly those involving cAMP and protein kinase A (PKA). In endothelial cells, this compound enhances the production of nitric oxide, further contributing to vasodilation . Moreover, it affects gene expression by modulating the activity of transcription factors involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific G-protein-coupled receptors on the surface of target cells. Upon binding, it activates adenylate cyclase, leading to an increase in cAMP levels . This elevation in cAMP activates PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation and vasodilation . This compound also inhibits the release of norepinephrine from sympathetic nerve endings, contributing to its vasodilatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to degradation . In in vitro studies, this compound has shown sustained vasodilatory effects for several hours, but its activity gradually decreases . In in vivo studies, long-term administration of this compound has been associated with reduced responsiveness, likely due to receptor desensitization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces vasodilation without significant adverse effects . At higher doses, this compound can cause hypotension, bradycardia, and other cardiovascular side effects . In some studies, high doses have also been associated with gastrointestinal disturbances and increased risk of bleeding .

Metabolic Pathways

This compound is metabolized primarily in the liver through beta- and omega-oxidation pathways . The primary enzymes involved in its metabolism are cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 . These metabolic pathways result in the formation of inactive metabolites, which are excreted primarily through the kidneys . The metabolism of this compound can be influenced by various factors, including liver function and the presence of other medications .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, primarily albumin, which facilitates its distribution throughout the body . The inclusion complex with α-cyclodextrin enhances its solubility and bioavailability, allowing for more efficient transport to target tissues . Once inside the cells, this compound is localized primarily in the cytoplasm and interacts with its target receptors .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its effects on smooth muscle cells and endothelial cells . It does not appear to accumulate in specific organelles but rather diffuses throughout the cytoplasm to interact with its target receptors . The inclusion complex with α-cyclodextrin does not significantly alter its subcellular localization but enhances its overall stability and solubility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

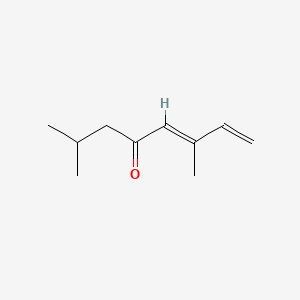

Alprostadil is synthesized from dihomo-gamma-linolenic acid, a fatty acid found within the phospholipids of cellular membranes. The synthesis involves several steps, including oxidation and reduction reactions to form the prostaglandin structure .

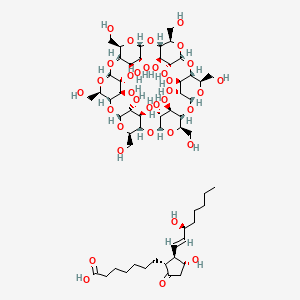

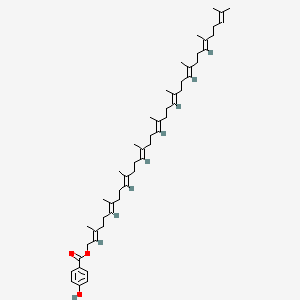

Alfadex, or alpha-cyclodextrin, is produced from starch through enzymatic conversion. The inclusion complex of alprostadil and alfadex is formed by dissolving both components in water, allowing the alprostadil to be encapsulated within the cyclodextrin cavity .

Industrial Production Methods

Industrial production of alprostadil alfadex involves large-scale synthesis of both alprostadil and alfadex, followed by their combination under controlled conditions to form the inclusion complex. The final product is typically lyophilized to produce a stable, sterile powder that can be reconstituted for medical use .

Analyse Chemischer Reaktionen

Types of Reactions

Alprostadil undergoes various chemical reactions, including:

Oxidation: Alprostadil can be oxidized to form prostaglandin E2.

Reduction: Reduction reactions can convert alprostadil to other prostaglandin derivatives.

Substitution: Alprostadil can undergo substitution reactions, particularly at the hydroxyl groups

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Water, ethanol, and other polar solvents are commonly used

Major Products

The major products formed from these reactions include various prostaglandin derivatives, which have different biological activities and therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Alprostadil alfadex has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying cyclodextrin inclusion complexes.

Biology: Investigated for its effects on cellular signaling pathways and vascular biology.

Medicine: Primarily used in the treatment of erectile dysfunction and certain vascular diseases. .

Industry: Utilized in the formulation of pharmaceutical products to enhance the solubility and stability of active ingredients

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prostaglandin E2: Similar in structure but has different biological activities.

Prostaglandin F2α: Another prostaglandin with distinct physiological effects.

Misoprostol: A synthetic prostaglandin E1 analog used for different medical indications

Uniqueness

Alprostadil alfadex is unique due to its combination with alfadex, which enhances its solubility and stability. This makes it more effective and easier to administer compared to other prostaglandin formulations .

Eigenschaften

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O30.C20H34O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h7-54H,1-6H2;12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b;13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;15-,16+,17+,19+/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRPNNXUPAXZGU-OJQZDGIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H94O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55648-20-9 | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, (11α,13E,15S)-, compd. with α-cyclodextrin (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55648-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tandetoron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055648209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PGE1 alpha-Cyclodextrin complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of alprostadil alfadex?

A1: this compound, a synthetic prostaglandin E1 analog, primarily acts as a vasodilator. It exerts its effects by binding to prostaglandin E receptors on smooth muscle cells, leading to relaxation. [, , ] This vasodilatory action is particularly relevant in the context of erectile dysfunction, where it promotes increased blood flow to the corpus cavernosum, facilitating penile erection. [, ]

Q2: Are there any other notable effects of this compound beyond vasodilation?

A2: Yes, beyond its vasodilatory effects, this compound has been shown to inhibit platelet aggregation. [] This property contributes to its potential as an antithrombotic agent, particularly in managing conditions where platelet aggregation plays a significant role.

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. To obtain this information, it's recommended to consult comprehensive resources like chemical databases or the manufacturer's specifications.

Q4: What are the implications of solution pH on this compound administration?

A4: The pH of this compound infusion solutions is crucial due to its potential to cause phlebitis and venous pain. Solutions with a pH lower than 6 are more likely to cause these adverse effects. Adjusting the pH towards 7.4 using sodium bicarbonate has been explored as a strategy to mitigate these issues. []

Q5: Does the provided research indicate any catalytic properties or applications of this compound?

A5: No, the provided research excerpts primarily focus on the therapeutic applications of this compound, particularly in erectile dysfunction and potential antithrombotic effects. There's no mention of any inherent catalytic properties.

Q6: Is there any information available regarding computational studies or modeling of this compound in the provided research?

A6: No, the provided research excerpts do not contain information about computational chemistry or modeling studies conducted on this compound.

Q7: How do structural modifications of this compound affect its activity or potency?

A7: The provided research excerpts do not delve into specific structural modifications of this compound or their impact on its activity or potency. Such insights typically stem from dedicated SAR studies, which are not elaborated upon in these excerpts.

Q8: Do the research excerpts touch upon SHE regulations related to this compound?

A8: No, the provided research excerpts primarily focus on the clinical and therapeutic aspects of this compound. Information about specific SHE regulations and compliance would need to be obtained from relevant regulatory guidelines and the manufacturer's documentation.

Q9: What is the typical route of administration for this compound?

A10: this compound is typically administered via intracavernous injection for the treatment of erectile dysfunction. [, , , ] Intravenous administration is also used, particularly in managing pulmonary hypertension, but requires careful monitoring due to potential side effects. [, ]

Q10: What in vivo models have been used to study the efficacy of this compound?

A11: While the excerpts don't explicitly mention specific animal models, they highlight this compound's efficacy in treating erectile dysfunction in humans through clinical trials. [, , , ] These trials often involve evaluating erectile response using various parameters.

Q11: Is there evidence of resistance development to this compound in the provided research?

A11: The research excerpts do not provide information about resistance mechanisms or cross-resistance related to this compound.

Q12: What are some potential adverse effects associated with intravenous this compound administration?

A13: Intravenous administration of this compound has been associated with side effects such as fever and increased C-reactive protein levels in some patients, leading to treatment discontinuation. [] These effects highlight the importance of careful patient monitoring during intravenous therapy.

Q13: Are there ongoing research efforts to develop alternative delivery routes for this compound?

A14: While the provided research excerpts mainly focus on existing delivery methods like intracavernous and intravenous administration, they hint at potential challenges associated with intravenous use. [, ] Exploring alternative delivery routes to enhance patient comfort and minimize side effects would be a logical avenue for future research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)

![3-(4-Chlorophenyl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B1234482.png)

![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)